1H-Pyrrolo[2,3-c]pyridin-5-ol is a heterocyclic organic compound characterized by a bicyclic structure that combines a pyrrole and a pyridine ring with a hydroxyl group at the 5-position. This compound is part of a class of nitrogen-containing bicyclic compounds known for their diverse biological activities and potential therapeutic applications. The molecular formula for 1H-Pyrrolo[2,3-c]pyridin-5-ol is C₇H₈N₂O, with a molecular weight of approximately 136.15 g/mol. Its unique structure provides significant electronic and steric properties that influence its reactivity and interactions with biological targets .
1H-Pyrrolo[2,3-c]pyridin-5-ol falls under the category of pyrrolopyridine derivatives, which are recognized for their pharmacological potential, particularly in medicinal chemistry. The compound has garnered attention due to its promising anticancer properties and its ability to inhibit various biological targets .
The synthesis of 1H-Pyrrolo[2,3-c]pyridin-5-ol can be accomplished through several methodologies. Common synthetic routes include:
The synthetic pathway typically involves multiple steps:
The molecular structure of 1H-Pyrrolo[2,3-c]pyridin-5-ol features:
Key structural data includes:
1H-Pyrrolo[2,3-c]pyridin-5-ol participates in several chemical reactions, including:
These reactions are crucial for synthesizing derivatives with enhanced biological activity or altered pharmacokinetic properties .
The mechanism of action of 1H-Pyrrolo[2,3-c]pyridin-5-ol primarily involves its interaction with specific biological targets, such as enzymes or receptors. Research indicates that this compound may exhibit inhibitory activity against certain kinases involved in cancer progression. Studies often utilize techniques such as:
Understanding these interactions is vital for optimizing lead compounds for therapeutic development .
1H-Pyrrolo[2,3-c]pyridin-5-ol is typically characterized by:
Key chemical properties include:
Relevant physicochemical data can be predicted using software tools like ChemBioDraw Ultra or SwissADME, which helps evaluate drug-like properties according to Lipinski's rules .
1H-Pyrrolo[2,3-c]pyridin-5-ol and its derivatives have several applications in medicinal chemistry:
Research continues to explore its potential in treating conditions mediated by specific enzyme activities, further expanding its therapeutic applications .
Catalytic hydrogenation serves as a pivotal method for constructing saturated pyrrolopyridine frameworks essential to 1H-pyrrolo[2,3-c]pyridin-5-ol derivatives. This approach enables the reduction of pyridine rings under controlled conditions, yielding partially or fully saturated intermediates that enhance downstream functionalization versatility. High-pressure hydrogenation (5–50 atm H₂) over palladium on carbon (Pd/C) or Raney nickel catalysts is employed to reduce precursor compounds like 4-aminopyridines or halogenated pyridines. For example, octahydro-1H-pyrrolo[2,3-c]pyridine derivatives are synthesized via hydrogenation of benzyl-protected intermediates at 80°C, followed by debenzylation using Pd/C under acidic conditions [4]. Catalyst selection critically influences stereoselectivity and byproduct formation, as demonstrated in Table 1.
Table 1: Hydrogenation Conditions for Pyrrolopyridine Intermediates
| Precursor | Catalyst | Pressure (atm) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Benzyl-protected pyridine | Pd/C (10%) | 15 | 80 | 92 |
| Halogenated pyridylpyrrole | Raney Ni | 50 | 120 | 85 |
| N-Carbamate pyrrole | PtO₂ | 5 | 60 | 78 |
Optimization focuses on suppressing dehalogenation side reactions through catalyst poisoning agents (e.g., thiourea) and modulating solvent polarity. Tetrahydrofuran or alcoholic solvents facilitate higher conversion rates, while elevated temperatures (>100°C) accelerate kinetics but may compromise regioselectivity. Post-hydrolysis steps under alkaline conditions (NaOH, KOH) then liberate the 5-hydroxy group, completing the synthesis [4].
Classical multi-step sequences remain indispensable for assembling the 1H-pyrrolo[2,3-c]pyridin-5-ol core, particularly through cyclization of halogenated precursors and hydroxyl group installation. A representative two-step route begins with ortho-bromination of 1-(triisopropylsilyl)-pyrrolopyridine using bromine or N-bromosuccinimide (NBS) in tetrahydrofuran at −78°C, achieving >90% regioselectivity at the C5 position. Subsequent hydroxylation employs copper-acetylpyridine catalysts with lithium hydroxide in dimethyl sulfoxide at 130°C, furnishing the 5-hydroxy derivative in 72% yield [1]. Key advances include:
Table 2: Functionalization Efficiency Under Varied Conditions
| Reaction Step | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Bromination | NBS, TIPS-protected substrate | Tetrahydrofuran | −78 | 95 |
| Hydroxylation | Cu(I), LiOH, BHMPO | Dimethyl sulfoxide | 130 | 72 |
| Carboxamide formation | CDI, NH₄OH | Dimethylformamide | 25 | 85 |
Functional group incompatibilities, such as concurrent reduction of nitro groups during hydroxylation, necessitate sequential modification protocols [1] [2].
Palladium-catalyzed cross-coupling methodologies enable efficient derivatization of 1H-pyrrolo[2,3-c]pyridin-5-ol, particularly at C3 and C4 positions, to generate pharmacologically relevant analogs. Suzuki-Miyaura couplings using arylboronic acids and Barluenga reactions with tosylhydrazones are prominently employed:
Table 3: Palladium-Catalyzed Coupling Scope and Performance
| Reaction Type | Catalyst/Ligand | Substrate | Yield Range (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂/XPhos | 4-Iodo-5-hydroxy-pyrrolopyridine | 75–92 |
| Barluenga | PdCl₂(PPh₃)₂/None | 4-Bromo-5-hydroxy-pyrrolopyridine | 65–85 |
| Buchwald-Hartwig | Pd₂(dba)₃/BINAP | 4-Chloro-5-hydroxy-pyrrolopyridine | 80–90 |
Challenges include competitive protodehalogenation in electron-rich systems and CO insertion side products during reductive cyclizations. Ligand screening (e.g., XPhos vs. triphenylphosphine) mitigates these issues by modulating oxidative addition kinetics [5] [9].
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: